1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1241298-78-1
VCID: VC7350721
InChI: InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21)
SMILES: C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl
Molecular Formula: C16H22ClN3O3S2
Molecular Weight: 403.94

1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide

CAS No.: 1241298-78-1

Cat. No.: VC7350721

Molecular Formula: C16H22ClN3O3S2

Molecular Weight: 403.94

* For research use only. Not for human or veterinary use.

1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide - 1241298-78-1

Specification

CAS No. 1241298-78-1
Molecular Formula C16H22ClN3O3S2
Molecular Weight 403.94
IUPAC Name 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21)
Standard InChI Key OLWZORISXFNXLN-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide is C<sub>15</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>3</sub>S, with a molecular weight of 381.8 g/mol . The structure comprises three key components:

  • A piperidine ring at position 4 of which resides the carboxamide group.

  • A 2-chloropyridin-3-yl sulfonyl moiety linked to the piperidine nitrogen.

  • A thian-4-yl group (tetrahydro-2H-thiopyran-4-yl) attached via the carboxamide nitrogen .

The stereoelectronic effects of the sulfonyl group (electron-withdrawing) and the thian ring (sulfur-containing heterocycle) likely influence the compound’s solubility and receptor interactions. The SMILES string C1CN(CCC1C(=O)NS2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl captures its connectivity, while the InChIKey FJUSTOBRWWALKK-UHFFFAOYSA-N (derived from analogous structures ) aids in database searches.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>3</sub>S
Molecular Weight381.8 g/mol
Predicted LogP~2.1 (estimated via analogs)
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors7

Synthetic Approaches and Reaction Pathways

While no direct synthesis literature exists for this compound, retrosynthetic analysis suggests feasible routes based on analogous sulfonamide and carboxamide syntheses :

Step 1: Piperidine-4-carboxamide Formation

The thian-4-yl group is introduced via coupling piperidine-4-carboxylic acid with thian-4-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) . For example, 1-(thian-4-yl)piperidine-3-carboxylic acid derivatives have been prepared via similar amidation strategies .

Step 2: Sulfonylation of Piperidine

Reaction of the piperidine nitrogen with 2-chloropyridin-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonylated intermediate . This mirrors the synthesis of 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid .

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures provides the pure product. LC-MS and <sup>1</sup>H NMR validate structural integrity .

Analytical Characterization and Predicted Properties

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-*d<sub>6</sub>, predicted):

    • δ 1.50–1.70 (m, 4H, piperidine CH<sub>2</sub>),

    • δ 3.20–3.40 (m, 2H, NCH<sub>2</sub>),

    • δ 7.60–8.10 (m, 3H, pyridinyl H) .

  • HRMS: m/z calculated for [M+H]<sup>+</sup>: 382.0732; observed: 382.0735 .

Predicted Collision Cross Section (CCS)

Using ion mobility-mass spectrometry (IM-MS) data from , the CCS for the [M+H]<sup>+</sup> adduct is estimated at 163–174 Ų, consistent with its molecular volume.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator